In Vivo Anti-Influenza Efficacy of Oxepan-2-yl Derivative Matches Oseltamivir
In a study of bicyclic ether sialidase inhibitors, the oxepan-2-yl derivative (compound 11a) demonstrated in vivo anti-influenza efficacy comparable to that of the clinical standard oseltamivir phosphate [1]. The same study reported that the oxepan-2-yl, tetrahydro-pyran-2-yl, and tetrahydro-furan-2-yl analogs all retained low nanomolar inhibitory activities against influenza A virus sialidase, but only the oxepan-2-yl derivative was specifically highlighted for its in vivo comparability to oseltamivir [1].
| Evidence Dimension | In vivo anti-influenza efficacy |
|---|---|
| Target Compound Data | Comparable in vivo efficacy to oseltamivir phosphate (exact numerical data not disclosed in abstract; stated as 'comparable efficacy in vivo relative to that of oseltamivir phosphate') |
| Comparator Or Baseline | Oseltamivir phosphate (standard-of-care neuraminidase inhibitor) |
| Quantified Difference | Reported as equivalent in vivo efficacy |
| Conditions | Influenza A virus-infected mouse model (details in full paper; Bioorg. Med. Chem. Lett. 2003, 13, 669–673) |
Why This Matters
For procurement in antiviral drug discovery programs targeting influenza, this direct in vivo benchmark against the gold-standard drug oseltamivir provides a quantifiable efficacy expectation that smaller-ring analogs (THF, THP) do not deliver with the same documented in vivo validation.
- [1] Honda, T.; Masuda, T.; Yoshida, S.; Arai, M.; Kaneko, S.; Yamashita, M. Synthesis and anti-influenza evaluation of orally active bicyclic ether derivatives related to zanamivir. Bioorg. Med. Chem. Lett. 2003, 13, 669–673. View Source
